molecular formula C12H13NO3 B12859425 (R)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid

(R)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid

Cat. No.: B12859425
M. Wt: 219.24 g/mol
InChI Key: IZCSVKMFOGNYEB-GFCCVEGCSA-N
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Description

®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid is an organic compound that contains a nitrogen atom in its structure. This compound is notable for its benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring. The presence of the benzofuran moiety imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves catalytic strategies and innovative synthetic routes. For example, proton quantum tunneling has been used to construct benzofuran rings with high efficiency . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The benzofuran ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound of ®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid, which also contains a benzofuran ring.

    Benzothiophene: A similar compound with a sulfur atom replacing the oxygen in the furan ring.

    Coumarin: A compound with a benzene ring fused to a lactone ring, structurally similar to benzofuran.

Uniqueness

®-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid is unique due to the presence of the amino and methyl groups on the benzofuran ring. These functional groups impart distinct chemical and biological properties, making the compound valuable for various applications in research and industry.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(2R)-2-amino-3-(1-benzofuran-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C12H13NO3/c1-12(13,11(14)15)6-8-7-16-10-5-3-2-4-9(8)10/h2-5,7H,6,13H2,1H3,(H,14,15)/t12-/m1/s1

InChI Key

IZCSVKMFOGNYEB-GFCCVEGCSA-N

Isomeric SMILES

C[C@@](CC1=COC2=CC=CC=C21)(C(=O)O)N

Canonical SMILES

CC(CC1=COC2=CC=CC=C21)(C(=O)O)N

Origin of Product

United States

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